

In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilaurylglycerosulfate sodium*

Cat. No.: *B10861153*

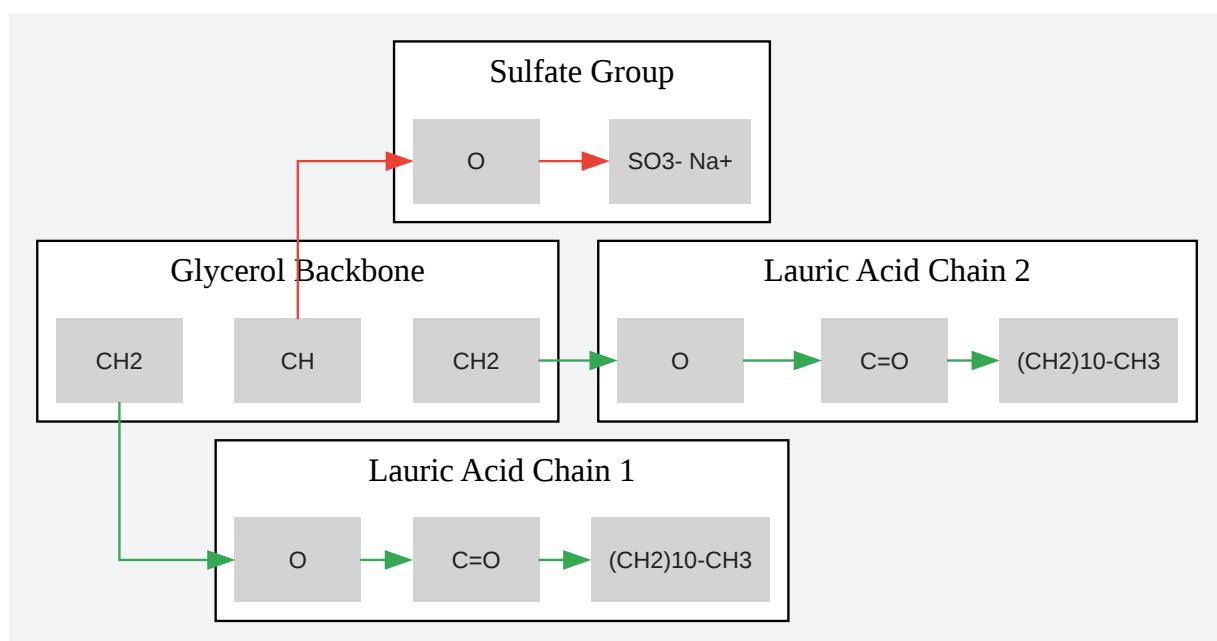
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of **Dilaurylglycerosulfate sodium**, an anionic surfactant of interest in various scientific and industrial applications, including drug delivery systems. This document elucidates the theoretical calculation of its HLB value using the Davies group contribution method and presents detailed experimental protocols for its empirical determination. All quantitative data are summarized in structured tables, and key concepts and workflows are illustrated with diagrams created using the DOT language for clarity and reproducibility.

Introduction to Hydrophilic-Lipophilic Balance (HLB)


The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).^{[1][2]} Introduced by Griffin in the 1940s, the HLB system is a critical tool for formulators in selecting the appropriate surfactant or combination of surfactants to achieve stable emulsions and optimal performance in a variety of systems.^[2] The HLB value of a surfactant is indicative of its behavior at an oil-water interface and can predict its function, such as whether it will act as a water-in-oil (W/O) emulsifier, an oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizing agent.^[1]

The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where lower values signify greater lipophilicity and higher values indicate greater hydrophilicity. For ionic surfactants, the HLB scale can extend to higher values, often up to 40 or more, due to the strong contribution of the ionic head group to the overall hydrophilicity.^[3]

Dilaurylglycero sulfate Sodium: Structure and Properties

Dilaurylglycero sulfate sodium is an anionic surfactant. Based on systematic nomenclature, its chemical structure is identified as sodium 1,3-dilauroyl-2-glycerol sulfate. This structure consists of a glycerol backbone esterified with two lauric acid chains at the 1 and 3 positions, and a sulfate group attached to the 2 position. The sodium ion acts as the counter-ion to the negatively charged sulfate group.

The presence of two long alkyl chains (from lauric acid) contributes to the lipophilic character of the molecule, while the ionic sulfate group provides a strong hydrophilic head. This amphipathic nature is what confers its surface-active properties.

[Click to download full resolution via product page](#)

Figure 1. Chemical Structure of Sodium 1,3-dilauroyl-2-glycerol sulfate.

Theoretical Calculation of HLB using Davies' Method

For ionic surfactants like **Dilaurylglycero sulfate sodium**, the Davies method is a more appropriate theoretical approach for HLB calculation than the Griffin method.^[4] The Davies method assigns specific group contribution numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule. The HLB is then calculated using the following formula:

$$\text{HLB} = 7 + \Sigma(\text{hydrophilic group numbers}) - \Sigma(\text{lipophilic group numbers})$$

To calculate the HLB of sodium 1,3-dilauroyl-2-glycerol sulfate, the molecule is first broken down into its constituent groups.

Table 1: Davies Group Contribution Numbers for HLB Calculation

Group	Type	Group Contribution Number	Reference
-OSO ₃ ⁻ Na ⁺ (Sulfate)	Hydrophilic	38.7	[5]
-COO- (Ester)	Hydrophilic	2.4	[5]
-CH ₂ - (Methylene)	Lipophilic	0.475	[6]
-CH- (Methine)	Lipophilic	0.475	[6]
-CH ₃ (Methyl)	Lipophilic	0.475	[6]

Calculation:

- Identify and count the groups in Sodium 1,3-dilauroyl-2-glycerol sulfate:
 - Hydrophilic groups:
 - 1 x -OSO₃⁻Na⁺
 - 2 x -COO- (ester groups)

- Lipophilic groups:
 - 2 x Lauryl chains: Each lauryl chain consists of 1 -CH₃ group and 11 -CH₂- groups. So, $2 \times (1 \times \text{-CH}_3 + 11 \times \text{-CH}_2-) = 2 \cdot \text{-CH}_3 + 22 \cdot \text{-CH}_2-$
 - Glycerol backbone: 2 x -CH₂- and 1 x -CH-
- Sum the hydrophilic group numbers:
 - $(1 \times 38.7) + (2 \times 2.4) = 38.7 + 4.8 = 43.5$
- Sum the lipophilic group numbers:
 - Lauryl chains: $(2 \times 0.475 \text{ for -CH}_3) + (22 \times 0.475 \text{ for -CH}_2-) = 0.95 + 10.45 = 11.4$
 - Glycerol backbone: $(2 \times 0.475 \text{ for -CH}_2-) + (1 \times 0.475 \text{ for -CH-}) = 0.95 + 0.475 = 1.425$
 - Total lipophilic sum: $11.4 + 1.425 = 12.825$
- Calculate the HLB value:
 - $\text{HLB} = 7 + 43.5 - 12.825 = 37.675$

Table 2: Calculated HLB Value of **DilaurylglyceroSulfate Sodium**

Surfactant	Calculation Method	Calculated HLB Value
DilaurylglyceroSulfate sodium	Davies' Method	~37.7

This high HLB value suggests that **DilaurylglyceroSulfate sodium** is a highly hydrophilic surfactant, likely functioning as an effective oil-in-water emulsifier and solubilizing agent.

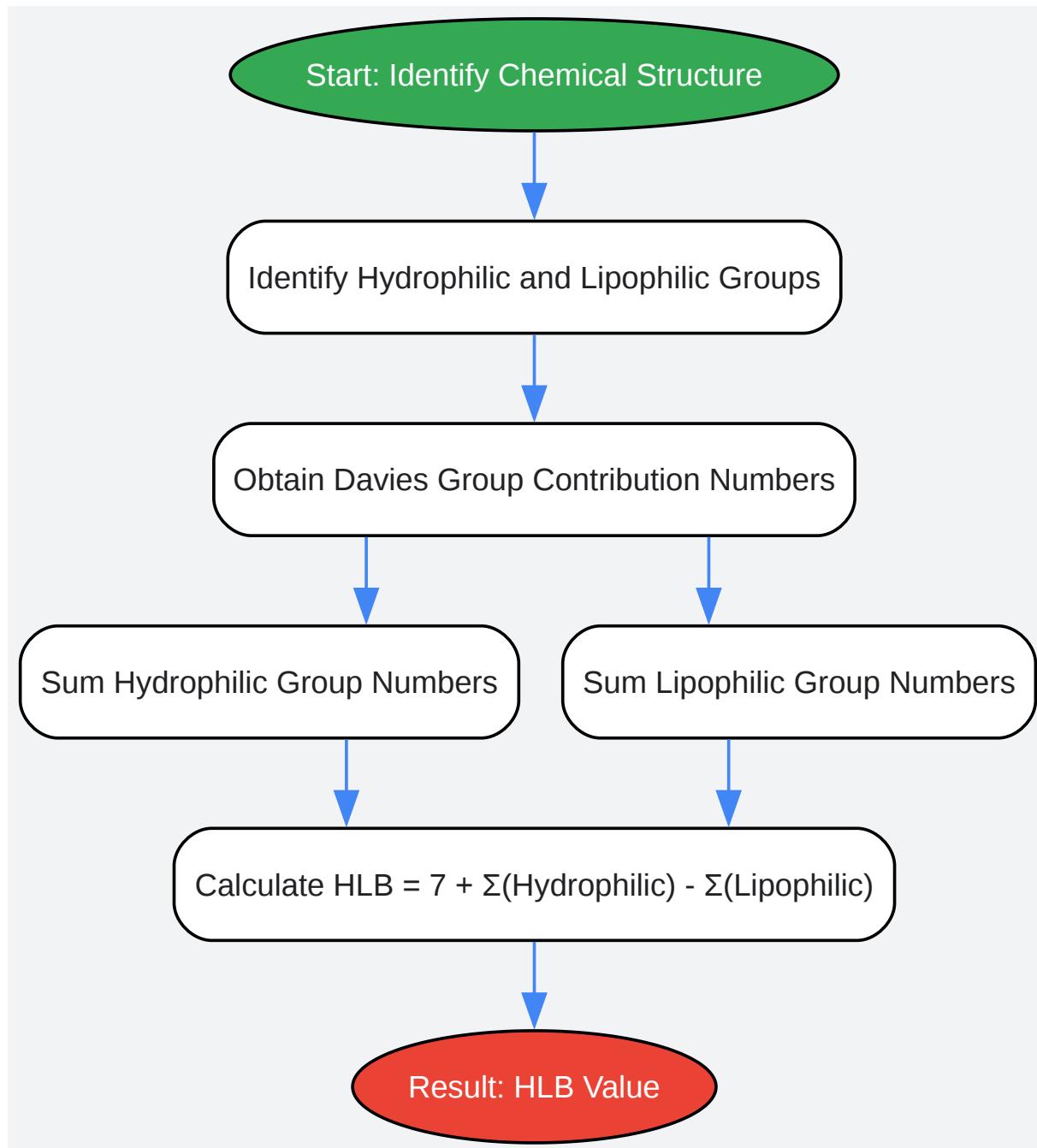

[Click to download full resolution via product page](#)

Figure 2. Workflow for HLB Calculation using Davies' Method.

Experimental Determination of HLB

While theoretical calculations provide a valuable estimate, experimental determination is crucial for confirming the HLB value of a surfactant, especially for complex molecules or when high accuracy is required. The most common experimental approach is the emulsion stability method.^[7]

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with the surfactant of unknown HLB. Since it is challenging to determine the HLB with a single surfactant, the unknown surfactant is typically blended with a standard surfactant of a known HLB value. By observing which blend creates the most stable emulsion, the HLB of the unknown surfactant can be determined.

Experimental Protocol:

Materials and Equipment:

- **Dilaurylglycero sulfate sodium** (surfactant with unknown HLB)
- Standard surfactant with a high HLB (e.g., Tween 20, HLB = 16.7)
- Standard surfactant with a low HLB (e.g., Span 80, HLB = 4.3)
- Oil phase (e.g., mineral oil, which has a required HLB of approximately 10.5 for an O/W emulsion)
- Distilled water
- Graduated cylinders or beakers
- Homogenizer or high-shear mixer
- Visible light spectrophotometer or turbidimeter (optional, for quantitative stability assessment)
- Microscope (optional, for droplet size analysis)

Procedure:

- Preparation of Surfactant Blends:
 - Prepare a series of surfactant blends by mixing **DilaurylglyceroSulfate sodium** with a standard surfactant (e.g., Span 80 if the unknown is expected to have a high HLB, or Tween 20 if it's expected to have a low HLB, though based on our calculation, blending with a low HLB standard is more practical).
 - The blends should cover a range of HLB values. The HLB of a blend is calculated as the weighted average of the individual surfactant HLBs:
 - $HLB_{blend} = (w_A * HLB_A) + (w_B * HLB_B)$
 - where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).
- Emulsion Preparation:
 - For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would be 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.
 - Heat the oil and water phases separately to a consistent temperature (e.g., 70°C).
 - Add the surfactant blend to the oil phase and mix until dissolved.
 - Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).
 - Allow the emulsions to cool to room temperature.
- Stability Assessment:
 - Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 24, 48 hours).
 - Assess stability based on the following parameters:

- Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. Measure the height of the separated layer.
- Coalescence: The merging of droplets, leading to phase separation.
- Flocculation: The aggregation of droplets without merging.
- Droplet Size Analysis (optional): Use a microscope or particle size analyzer to measure the average droplet size. Smaller, more uniform droplets generally indicate a more stable emulsion.
- Turbidity (optional): Measure the turbidity of the emulsions. A stable emulsion will maintain its initial turbidity for a longer period.

- HLB Determination:
 - The surfactant blend that produces the most stable emulsion (i.e., minimal creaming/sedimentation, no coalescence, and the smallest droplet size) is considered to have the optimal HLB for emulsifying the chosen oil.
 - The HLB of the unknown surfactant can then be calculated from the composition of the optimal blend.

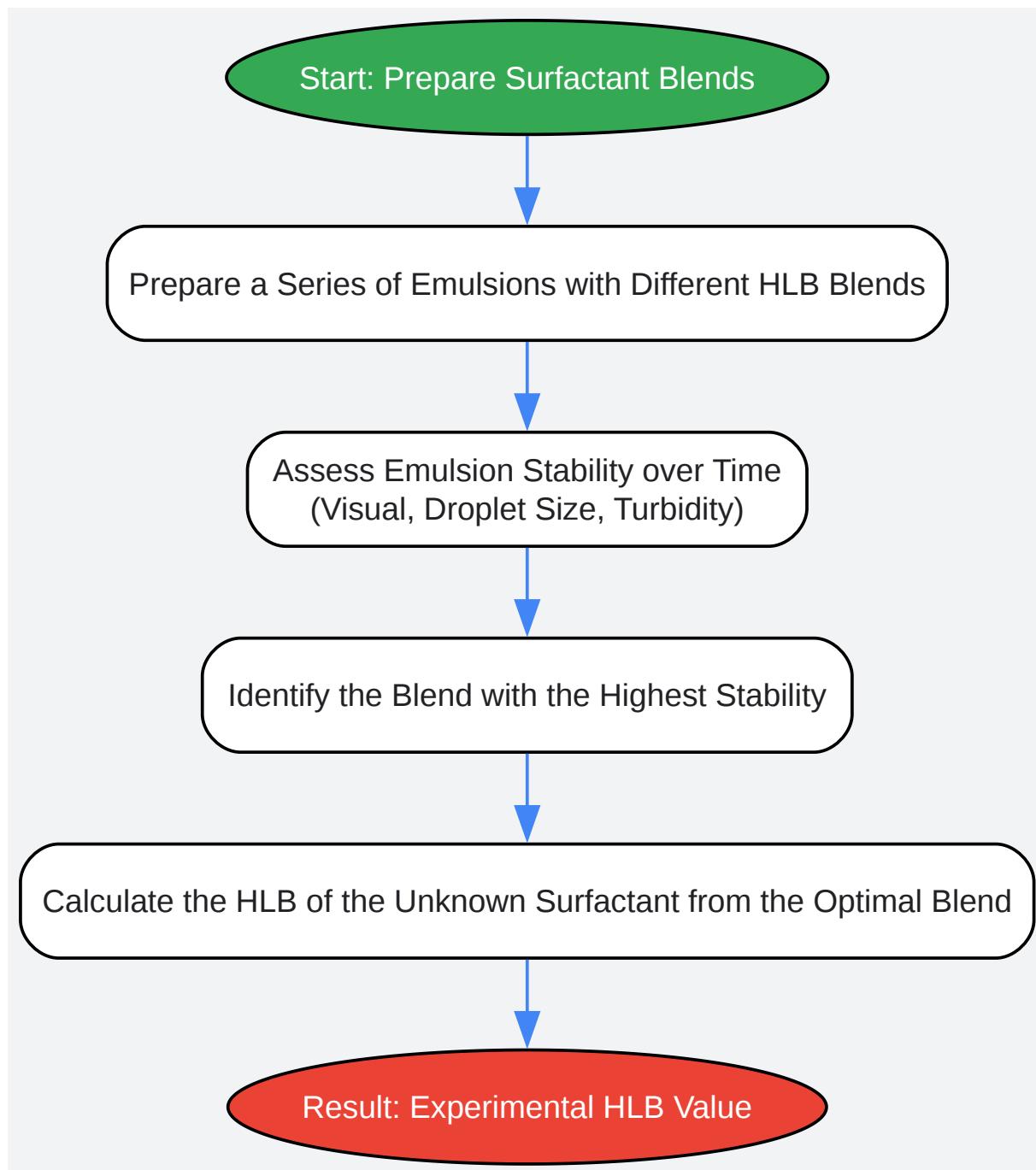

[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for HLB Determination by Emulsion Stability.

Conclusion

This technical guide has provided a detailed examination of the Hydrophilic-Lipophilic Balance of **DilaurylglyceroSulfate sodium**. Through theoretical calculation using the Davies method, a high HLB value of approximately 37.7 was determined, indicating its strong hydrophilic nature and suitability as an oil-in-water emulsifier and solubilizer. Furthermore, a comprehensive experimental protocol for the determination of its HLB via the emulsion stability method has been outlined. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and practical application of this important surfactant property in formulation science. The provided diagrams and structured data facilitate the replication of these methods and the application of these principles in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. es.firp-ula.org [es.firp-ula.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of DilaurylglyceroSulfate Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861153#hydrophilic-lipophilic-balance-hlb-of-dilaurylglyceroSulfate-sodium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com